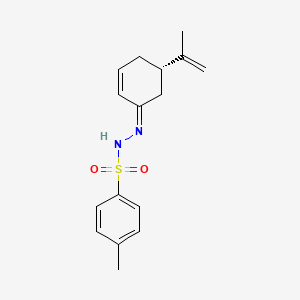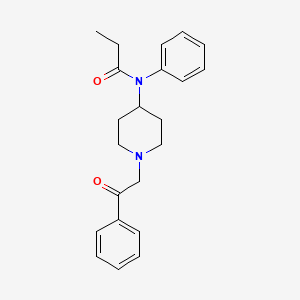
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide typically involves the bromination of 2,3,5,6-tetrafluoropyridine. One common method includes the reaction of 2,3,5,6-tetrafluoropyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromination has also been explored to minimize waste and improve the sustainability of the process .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative .
科学的研究の応用
4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily substituted by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but lacks the fluorine atoms, which can significantly alter its reactivity and applications.
2-(Bromomethyl)-6-methylpyridine hydrobromide:
Uniqueness
The presence of fluorine atoms in 4-(Bromomethyl)-2,3,5,6-tetrafluoropyridine hydrobromide makes it unique compared to other bromomethylpyridine derivatives.
特性
分子式 |
C6H3Br2F4N |
|---|---|
分子量 |
324.90 g/mol |
IUPAC名 |
4-(bromomethyl)-2,3,5,6-tetrafluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H2BrF4N.BrH/c7-1-2-3(8)5(10)12-6(11)4(2)9;/h1H2;1H |
InChIキー |
HQRWCGBBTINOAD-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=NC(=C1F)F)F)F)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6R,7R)-3-((4-Carboxypyridin-1-ium-1-yl)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13431349.png)





![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

